molecular formula C25H26O6 B240967 Kuwanol C CAS No. 123702-94-3

Kuwanol C

Cat. No.: B240967
CAS No.: 123702-94-3
M. Wt: 422.5 g/mol
InChI Key: NFBQENQRKMAZCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.

Industrial Production Methods: Industrial production of this compound involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Reactive Oxygen Species (ROS) Induction

Kuwanon C induces ROS generation in cancer cells, correlating with its pro-apoptotic effects ( ).

Data Table 1: ROS Levels in HeLa Cells After 24-Hour Treatment

CompoundConcentration (μM)ROS Increase (%)
Kuwanon C20185 ± 12
Kuwanon C40320 ± 18
Paclitaxel40110 ± 8
Albanin A4045 ± 5
Norartocarpetin4022 ± 3
  • Kuwanon C outperformed paclitaxel (common chemotherapeutic) by 2.9-fold in ROS induction at 40 μM .

  • Antioxidant NAC partially reversed ROS effects but did not fully rescue cell viability .

Apoptotic Pathway Activation

Kuwanon C disrupts mitochondrial membranes and upregulates apoptosis-related proteins (Bax, caspase-3) while downregulating Bcl-2 ( ).

Data Table 2: Apoptosis Rates in HeLa Cells at 50 μM

CompoundApoptosis Rate (%)
Kuwanon C58.7 ± 4.2
Albanin A23.1 ± 2.8
Norartocarpetin9.6 ± 1.5
  • Structural comparison shows isopentenyl groups enhance efficacy: Kuwanon C (2 groups) > Albanin A (1 group) > Norartocarpetin (0 groups) .

Heme Oxygenase-1 (HO-1) Modulation

Kuwanon C upregulates HO-1 expression in neuronal and immune cells, mitigating oxidative stress and inflammation ( ):

  • HT22 hippocampal cells : 2.8-fold HO-1 increase at 10 μM.

  • BV2 microglia : Suppressed LPS-induced TNF-α and IL-6 by 67% and 72%, respectively.

Cell Cycle Arrest

Kuwanon C alters cell cycle progression in cervical cancer cells:

Data Table 3: Cell Cycle Phase Distribution After 24-Hour Treatment

Compound (40 μM)G1/G0 (%)S (%)G2/M (%)Sub G1 (%)
Control62.122.415.50.0
Kuwanon C38.718.910.232.2
Morin60.321.817.90.0
  • Sub G1 phase (indicative of DNA fragmentation) increased 32.2% with Kuwanon C vs. 0% in controls .

Structural-Activity Relationships

Key structural features influencing reactivity:

  • Isopentenyl groups : Dual isopentenyl moieties enhance membrane interaction and ROS generation compared to single-group analogs.

  • Flavonoid backbone : Enables π-π stacking with cellular targets like mitochondrial membranes.

Limitations and Research Gaps

  • Synthetic routes for Kuwanon C remain underexplored in available literature.

  • Most studies focus on pharmacological effects rather than fundamental chemical reactivity (e.g., substitution, oxidation).

For comprehensive reaction data, consult specialized databases:

text
1. CAS SciFinder® (https://www.cas.org) 2. Reaxys (https://www.elsevier.com/solutions/reaxys)

Scientific Research Applications

Kuwanol C has a wide range of scientific research applications:

Mechanism of Action

Kuwanol C exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

123702-94-3

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3

InChI Key

NFBQENQRKMAZCZ-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C

Appearance

Powder

Synonyms

Kuwanol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?

A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that this compound, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.

Q2: What is the reported binding affinity of this compound to KRAS G12D?

A2: The research indicates that this compound exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.

Q3: What is the source of this compound?

A3: this compound was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that this compound is a natural product.

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